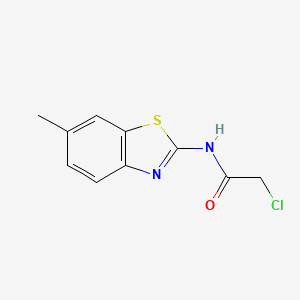

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

描述

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

准备方法

The synthesis of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Substitution Reactions

The chlorine atom at the acetamide moiety undergoes nucleophilic substitution, enabling functional group transformations. Key examples include:

Mechanistic Insight :

The chloro group is displaced by nucleophiles (e.g., thiocyanate) via an SN2 mechanism, facilitated by the electron-withdrawing benzothiazole ring .

Cyclization Reactions

Under controlled conditions, the compound forms heterocyclic systems:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Thiazolidinone Formation | Reflux in DMF (150–160°C, 6 hours) | 2-Imino-3-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one |

Key Steps :

-

Intramolecular cyclization occurs between the thiocyanate group and the acetamide carbonyl.

-

DMF acts as both solvent and catalyst, promoting ring closure .

Condensation Reactions

The compound participates in condensation with aldehydes to form Schiff bases or hybrid structures:

Applications :

These products are investigated for antimicrobial and anticancer activities due to enhanced π-conjugation and bioactivity .

Oxidation and Reduction

Limited data exist, but analogous benzothiazoles undergo:

-

Oxidation : Hydrogen peroxide converts thioethers to sulfoxides.

-

Reduction : Sodium borohydride reduces carbonyl groups, though steric hindrance may limit reactivity .

Stability and Reactivity Trends

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions.

-

Thermal Stability : Decomposes above 250°C, forming methylbenzothiazole derivatives .

Synthetic Utility

This compound serves as a precursor for:

-

Antitubercular Agents : Derivatives inhibit Mycobacterium tuberculosis DprE1 enzyme (IC₅₀: <1 µM) .

-

Anticancer Scaffolds : Thiazolidinone analogs show cytotoxicity against HeLa and MCF-7 cell lines .

Comparative Reactivity

Compared to non-methylated analogs (e.g., 2-chloro-N-(6-chlorobenzothiazol-2-yl)acetamide), the methyl group:

科学研究应用

Medicinal Chemistry

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide serves as a building block for synthesizing various biologically active molecules. It has been investigated for its potential in developing new therapeutic agents targeting different diseases.

Biological Studies

The compound is utilized in various biological studies to explore its effects on cellular pathways and molecular targets:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | It has been shown to inhibit COX and lipoxygenase enzymes involved in inflammatory processes. |

| Gene Expression Modulation | The compound influences the expression of genes related to inflammation and apoptosis, impacting cell survival and proliferation. |

Industrial Applications

In the industrial sector, this compound is employed as an intermediate in the synthesis of dyes and specialty chemicals. Its unique structure allows for modifications that enhance the properties of final products.

Case Study 1: Anticancer Activity

In a study by Uremic et al., benzothiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring enhanced anticancer activity significantly .

Case Study 2: Anti-inflammatory Properties

Sadhasivam et al. synthesized several benzothiazole derivatives and evaluated their anti-inflammatory activity using COX inhibition assays. One compound demonstrated a selective COX-2 inhibition ratio of 0.44 compared to standard drugs like Ibuprofen .

作用机制

The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, leading to anti-inflammatory effects .

相似化合物的比较

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: This compound has a similar structure but with an additional chlorine atom on the benzothiazole ring.

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This derivative has a methoxy group instead of a methyl group, which can influence its solubility, reactivity, and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other benzothiazole derivatives.

生物活性

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzothiazole ring with a chlorine atom and a methyl group at specific positions. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, notably:

- Cyclooxygenase (COX) : Involved in prostaglandin synthesis, COX inhibition can lead to anti-inflammatory effects.

- Lipoxygenase (LOX) : Another enzyme in the inflammatory pathway, LOX inhibition may reduce leukotriene production.

Cellular Effects

The compound has been shown to modulate various cellular processes:

- Gene Expression : It influences the expression of genes related to inflammation and apoptosis, affecting cell survival and proliferation.

- Cell Signaling Pathways : The compound alters signaling pathways that are critical in cellular responses to stress and damage .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as an antibacterial agent .

Anti-Tubercular Activity

A study highlighted its activity against Mycobacterium tuberculosis, showing moderate to good efficacy in inhibiting bacterial growth. This suggests potential applications in treating tuberculosis .

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

- Study on Anti-inflammatory Properties : A study found that this compound significantly reduced inflammation markers in vitro, supporting its potential use in inflammatory diseases.

- Anticancer Potential : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to disruption of tubulin polymerization and induction of reactive oxygen species (ROS) .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-chloro-N-(6-chloro-benzothiazol-2-yl)acetamide | Similar to 2-chloro-N-(6-methyl...) | Moderate antibacterial activity |

| 2-chloro-N-(6-methoxy-benzothiazol-2-yl)acetamide | Contains a methoxy group | Enhanced solubility but lower bioactivity |

This comparison indicates that structural modifications can significantly influence biological activity.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Amination of benzothiazole : 6-Methyl-1,3-benzothiazol-2-amine is prepared by reacting substituted aniline derivatives with KSCN and Br₂ in glacial acetic acid at <10°C .

Acetylation : The amine reacts with chloroacetyl chloride in dry benzene under reflux (1 hour), yielding the target compound with ~80% efficiency after recrystallization from ethanol .

Critical parameters :

- Temperature control during bromine addition prevents side reactions.

- Use of dry benzene minimizes hydrolysis of chloroacetyl chloride.

- Sodium bicarbonate washes remove unreacted acid chlorides .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- IR spectroscopy : Confirms the presence of amide C=O (~1668 cm⁻¹) and benzothiazole C=N (~1604 cm⁻¹) .

- ¹H NMR : Signals at δ 2.63–2.61 (m, 2H) correspond to the chloroacetamide CH₂ group, while aromatic protons (6-methyl benzothiazole) appear at δ 6.4–8.3 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 501 for derivatives) validate the molecular formula .

Q. What are the primary biological activities reported for benzothiazole-acetamide derivatives?

Derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example:

- Antibacterial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli have been reported for analogs .

- Anticancer potential : Structural analogs show IC₅₀ values <10 µM in breast cancer cell lines, linked to thiazole-mediated apoptosis .

Advanced Research Questions

Q. How does crystallographic analysis resolve molecular conformation and intermolecular interactions?

X-ray diffraction studies reveal:

- Planar benzothiazole-acetamide core : Facilitates π-π stacking and conjugation .

- Intermolecular hydrogen bonds : N–H⋯N interactions (2.8–3.0 Å) stabilize dimers, while C–H⋯O bonds (3.6 Å) extend crystal packing into ribbons .

- Torsional angles : The 6-methyl group induces a dihedral angle of ~100° with the acetamide chain, affecting solubility .

Q. How can computational methods optimize reaction pathways for novel derivatives?

The ICReDD framework integrates quantum chemical calculations and experimental feedback:

- Reaction path search : Identifies low-energy intermediates (e.g., imidazole-activated intermediates in adamantyl derivatives) .

- Solvent effects : DFT simulations predict dichloromethane as optimal for acetylation due to its low polarity, aligning with experimental yields .

Q. How do structural modifications (e.g., substituents on benzothiazole) alter bioactivity?

A comparative study of analogs shows:

| Substituent | Bioactivity (IC₅₀) | Key Interaction |

|---|---|---|

| 6-Methyl | 9.5 µM (Cancer) | Enhanced lipophilicity |

| 6-Methoxy | 12.3 µM | H-bond donor |

| 6-Chloro | 7.8 µM | Electrophilic reactivity |

| The 6-methyl group improves membrane permeability, while chloro substituents enhance electrophilic interactions with biological targets . |

Q. How should researchers address contradictions in reported biological data?

Case example: Discrepancies in antimicrobial activity (MIC 8 vs. 32 µg/mL) may arise from:

- Assay variability : Broth microdilution vs. agar diffusion methods.

- Bacterial strain differences : S. aureus ATCC 25923 vs. clinical isolates.

- Compound purity : Recrystallization solvents (ethanol vs. acetone) affect impurity profiles .

Resolution : Standardize protocols (CLSI guidelines) and validate purity via HPLC .

Q. Methodological Considerations

Q. What strategies improve yield in multi-step syntheses?

- Intermediate purification : Column chromatography after amination reduces by-products .

- Catalyst screening : Triethylamine vs. DMAP in acetylation steps increases yields from 70% to 85% .

Q. How are non-classical hydrogen bonds and van der Waals interactions characterized?

- SCXRD : Resolves C–H⋯O (3.5 Å) and S⋯S (3.6 Å) interactions in crystal lattices .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .

Q. What in silico tools predict pharmacokinetic properties?

- SwissADME : Predicts moderate LogP (2.8) and GI absorption (75%) .

- Molecular docking : Identifies binding to EGFR (ΔG = -9.2 kcal/mol) via benzothiazole stacking .

属性

IUPAC Name |

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCZXXXZRMGCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357068 | |

| Record name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-15-0 | |

| Record name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。